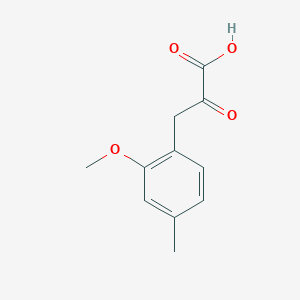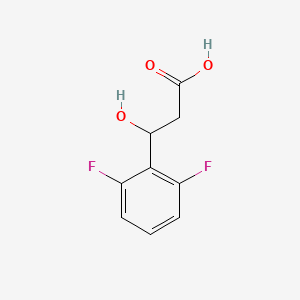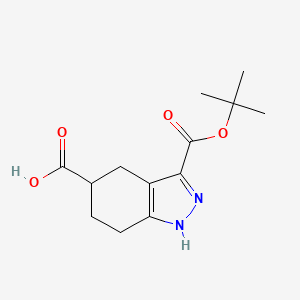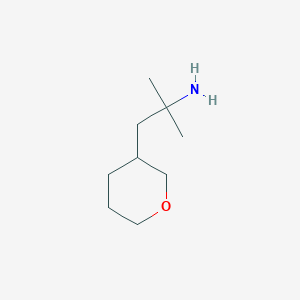
2-Methyl-1-(oxan-3-YL)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(oxan-3-yl)propan-2-amine is an organic compound with the molecular formula C9H19NO It is a derivative of propan-2-amine, featuring a methyl group and an oxan-3-yl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(oxan-3-yl)propan-2-amine typically involves the reaction of oxan-3-yl derivatives with methylamine under controlled conditions. One common method includes the use of oxan-3-yl bromide, which reacts with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(oxan-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-3-yl ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxan-3-yl group is replaced by other functional groups using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Sodium azide, halides; conditionspolar aprotic solvents, moderate temperatures.
Major Products Formed
Oxidation: Oxan-3-yl ketones
Reduction: Alcohol derivatives
Substitution: Various substituted amines
Scientific Research Applications
2-Methyl-1-(oxan-3-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxan-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent at the 2-position.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another similar compound with a pyrrolidine ring attached to the propan-1-amine backbone.
Uniqueness
2-Methyl-1-(oxan-3-yl)propan-2-amine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyl-1-(oxan-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H19NO/c1-9(2,10)6-8-4-3-5-11-7-8/h8H,3-7,10H2,1-2H3 |
InChI Key |
FIHFWTSAYOBAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



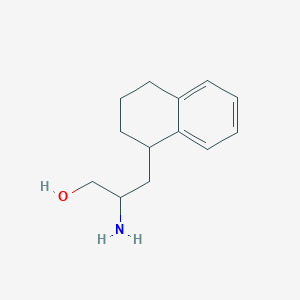
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
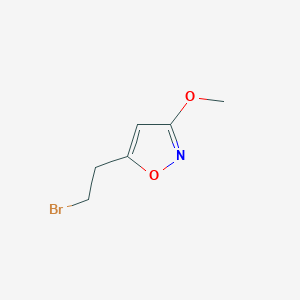
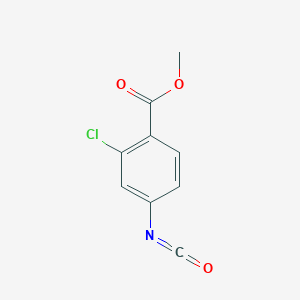
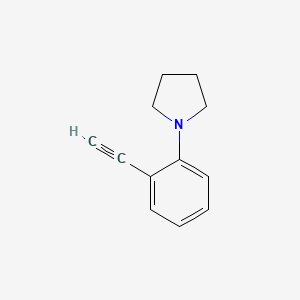

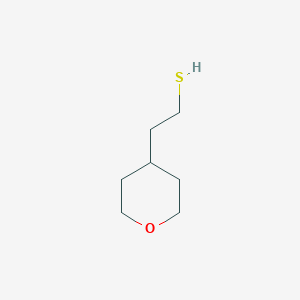
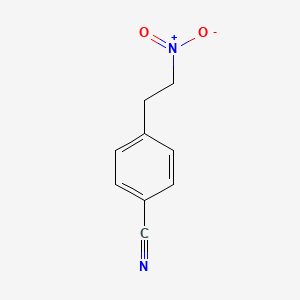
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
